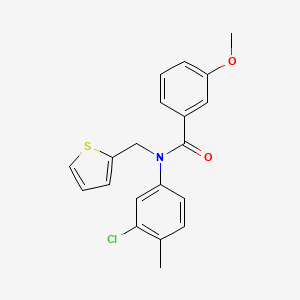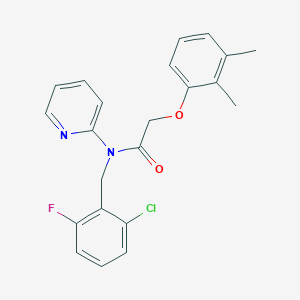![molecular formula C24H26N4O4S B11327375 N-{3'-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11327375.png)
N-{3'-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3’-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound featuring a spiro[indole-thiadiazole] core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiadiazole ring. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a thiadiazole precursor, often using a cyclization agent like p-toluenesulfonic acid in toluene.
Functional Group Modifications: Introduction of the acetyl and methylphenoxy groups is carried out through standard acylation and etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as halides or alkoxides.
Scientific Research Applications
N-{3’-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves interaction with specific molecular targets. The indole-thiadiazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole core.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and acetazolamide share the thiadiazole ring.
Uniqueness
N-{3’-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-acetyl-5'-methyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C24H26N4O4S/c1-15-7-5-8-19(13-15)32-12-6-11-27-21-10-9-16(2)14-20(21)24(22(27)31)28(18(4)30)26-23(33-24)25-17(3)29/h5,7-10,13-14H,6,11-12H2,1-4H3,(H,25,26,29) |
InChI Key |
NPNAOUFLYNZZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11327306.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11327313.png)

![7-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11327322.png)
![2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11327323.png)
![N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11327334.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327344.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327345.png)
![5-(3-bromophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11327350.png)
![3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11327351.png)
![3-methyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11327365.png)


